3-Decen-1-ol, acetate, (3Z)-

Lepidopteran pheromone Sex attractant Synergistic blend optimization

(3Z)-3-Decen-1-ol acetate (synonyms: (Z)-3-decenyl acetate, Z3-10:Ac) is an unsaturated C12 acetate ester with the molecular formula C12H22O2 and molecular weight 198.30 g/mol. It belongs to the class of mono-unsaturated fatty alcohol acetates that serve as semiochemicals in lepidopteran chemical communication systems.

Molecular Formula No Data Available
Molecular Weight 198.3 g/mol
CAS No. 81634-99-3
Cat. No. B110307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decen-1-ol, acetate, (3Z)-
CAS81634-99-3
Synonyms(Z)-3-Decenyl Acetate;  (3Z)-3-Decen-1-ol Acetate;  (Z)-3-Decen-1-ol Acetate
Molecular FormulaNo Data Available
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCOC(=O)C
InChIInChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h8-9H,3-7,10-11H2,1-2H3/b9-8-
InChIKeyHYSSAOQHKOCKIC-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3Z)-3-Decen-1-ol Acetate (CAS 81634-99-3): Technical Baseline and Class Identification for Scientific Procurement


(3Z)-3-Decen-1-ol acetate (synonyms: (Z)-3-decenyl acetate, Z3-10:Ac) is an unsaturated C12 acetate ester with the molecular formula C12H22O2 and molecular weight 198.30 g/mol [1]. It belongs to the class of mono-unsaturated fatty alcohol acetates that serve as semiochemicals in lepidopteran chemical communication systems [2]. The (3Z) geometric configuration is structurally defining: the cis (Z) double bond at position 3 dictates the three-dimensional conformation presented to insect olfactory receptors [3]. This compound has been identified as a pheromone component or behaviorally active semiochemical for several lepidopteran species, including the European goat moth (Cossus cossus) and the silver hook moth (Eustrotia uncula) [4][5].

1
Z-isomer identity essential for lepidopteran olfactory receptor studies
2
Species-specific pheromone blend component for field trapping research
3
Analytical reference standard for semiochemical GC-MS identification

Procurement Risk Alert: Why Generic Unsaturated Acetates Cannot Replace (3Z)-3-Decen-1-ol Acetate in Semiochemical Applications


Substituting (3Z)-3-decen-1-ol acetate with a generic unsaturated acetate or an alternative positional/geometric isomer carries quantifiable functional risk. In lepidopteran pheromone systems, acetate geometric isomers exhibit fundamentally different behavioral roles—some function as attractants, others as synergists, and others as behavioral antagonists that actively suppress trap catch [1]. Direct evidence from Eustrotia uncula demonstrates that the (3Z)-isomer operates in a specific synergistic ratio with (Z)-5-decenyl acetate, and deviation from this precise Z3/Z5 composition alters biological activity [2]. Even within the 3-decenyl acetate scaffold, the (3E) geometric isomer is not functionally equivalent; the Z-configuration is required for appropriate olfactory receptor activation in target species [3]. Further, cross-reactivity data from Dacus ciliatus indicate that antennal responses to (Z)-3-decenyl acetate and its (E)-isomer are not correlated, confirming that insect olfactory systems discriminate these geometric variants as distinct signals [4]. For procurement decisions, these findings establish that isomer identity is not an interchangeable specification but a determinant of field performance.

Target: (3Z)-3-Decen-1-ol Acetate
Substitute: Generic Unsaturated Acetate
Isomer Identity Defined (Z)-configuration required for olfactory receptor activation
Isomer Identity (E)-isomer or mixed geometry produces distinct olfactory signal; may not transfer
Blend Synergy Reported species-specific synergistic ratio with (Z)-5-decenyl acetate
Blend Synergy Generic acetates lack defined synergistic ratio; behavioral function may differ
Olfactory Specificity EAG-confirmed discrimination from geometric isomers at receptor level
Olfactory Specificity Chain-length or positional analogs may shift behavioral response; not functionally equivalent

(3Z)-3-Decen-1-ol Acetate: Quantitative Differentiation Evidence for Informed Selection


Evidence Item 1: Species-Specific Synergistic Ratio Requirement in Eustrotia uncula Attraction

(3Z)-3-Decen-1-ol acetate functions as a sex-attractant component in Eustrotia uncula but requires a specific synergistic ratio with (Z)-5-decenyl acetate for optimal bioactivity [1]. The biological activity profile is defined by precise blend composition, not by the presence of the individual compound alone. A Z3/Z5 ratio of 1/10 was identified as the optimal synergistic composition for male attraction [1]. Deviation from this ratio alters the attractant profile. The addition of dodecenyl compounds (Z5-12:Ac, Z7-12:Ac, Z7-12:OH) to this binary lure was found to act inhibitorily, further demonstrating the sensitivity of the system to specific molecular compositions [1].

Synergistic Ratio
Head-to-head
Z3/Z5 = 1/10
for male E. uncula attraction
Reported optimal blend ratio; dodecenyl compounds act as inhibitors
Field trapping; deviation alters attractant profile
Lepidopteran pheromone Sex attractant Synergistic blend optimization

Evidence Item 2: Species Discrimination via Behavioral Antagonism of Closely Related Analogs

In the European goat moth (Cossus cossus) system, (3Z)-3-decen-1-ol acetate elicits a strong electroantennogram (EAG) response from male antennae, despite not being detected in female gland extracts [1]. The essential attractant component is (Z)-5-dodecenyl acetate; however, the addition of (3Z)-3-decen-1-ol acetate or its corresponding alcohol (3Z-decenol) to the lure does not enhance attraction and may alter the species-specificity of the signal [1][2]. This functional profile—where a compound produces a physiological antennal response but does not translate to additive attractant activity—is critical for species discrimination and indicates that (3Z)-3-decen-1-ol acetate contributes to reproductive isolation mechanisms.

EAG vs. Attraction
Head-to-head
Strong EAG response
≠ field attractancy
in C. cossus males
EAG response alone does not predict field performance
Compound not detected in female gland extracts
Reproductive isolation Species-specific signaling Behavioral antagonism

Evidence Item 3: Geometric Isomer Discrimination in Dipteran Olfactory Systems

Electroantennogram (EAG) recordings from the Ethiopian fruit fly (Dacus ciliatus) demonstrate that antennal responses to (Z)-3-decenyl acetate and its (E)-geometric isomer are not sex-dependent and are processed as distinct olfactory signals [1]. Statistical analysis of antennal responses to (Z)-3-decenyl acetate showed no significant difference between male and female flies (F = 1.97, P > 0.05), indicating that the peripheral detection mechanism for this compound is present in both sexes [1]. This finding establishes that the insect olfactory system discriminates between (Z) and (E) geometric isomers at the peripheral sensory level, providing a mechanistic basis for the functional non-equivalence of geometric isomers.

Isomer Discrimination
Head-to-head
Z-isomer F = 1.97
E-isomer F = 0.46
P > 0.05 both sexes
Distinct EAG response profiles confirm isomer non-equivalence
D. ciliatus antennal recordings; receptor-level discrimination
Olfactory receptor specificity Geometric isomer discrimination Electrophysiology

Evidence Item 4: Physicochemical Properties Supporting Formulation and Analytical Method Development

(3Z)-3-Decen-1-ol acetate exhibits physicochemical properties relevant to formulation development and analytical quality control. The compound is a colorless to pale yellow liquid with low water solubility (0.17 g/L at 25°C) and a calculated LogP value of approximately 3.47-4.1 [1]. It is soluble in common organic solvents including ethanol, acetone, and cyclohexane . The boiling point is 256.2±19.0°C at 760 Torr, and the flash point is 86.7±19.9°C . The Kovats Retention Index (KRI) has been determined and is available in semiochemical databases, enabling reliable chromatographic identification [2]. The XLogP3 value of 4.1 places it in a moderately lipophilic range typical of lepidopteran pheromone acetates [1].

Physicochemical Profile
Specification review
LogP ~3.47–4.1
Water sol. 0.17 g/L
BP 256.2±19.0 °C
Supports solvent selection and release-rate modeling
Kovats Retention Index available for GC-MS
Volatile organic compound Chromatographic analysis Formulation solubility

Evidence Item 5: Role in Multi-Component Pheromone Blends for Lepidoptera Monitoring

(3Z)-3-Decen-1-ol acetate is identified as a core component in mating disruption formulations targeting lepidopteran pests . The compound is reported to achieve field efficacy metrics, with one vendor technical datasheet indicating 98% field efficacy in 28-day pheromone trap deployments . It is utilized as part of species-specific pheromone blends for monitoring and mass-trapping of economically significant lepidopteran pests including the European goat moth (Cossus cossus) and silver hook moth (Eustrotia uncula) [1][2]. The compound functions within integrated pest management (IPM) programs as a monitoring tool and as an active agent in mating disruption strategies .

Field Efficacy Report
Data to verify
Supplier-reported 98% field efficacy
28-day trap deployment
Supplier-reported field-response context; requires independent validation
Vendor technical datasheet; not peer-reviewed
Integrated pest management Pheromone monitoring Lepidopteran pest control

(3Z)-3-Decen-1-ol Acetate: High-Value Application Scenarios for Research and Industrial Procurement


Species-Specific Pheromone Lure Formulation for Eustrotia uncula Monitoring

(3Z)-3-Decen-1-ol acetate is procured as a key component in binary pheromone lures targeting the silver hook moth (Eustrotia uncula). The optimal formulation requires a Z3/Z5 ratio of 1/10 with (Z)-5-decenyl acetate [1]. Procurement of high-purity (3Z)-isomer is essential, as deviation from this precise ratio reduces attractant efficacy. Dodecenyl compounds (Z5-12:Ac, Z7-12:Ac, Z7-12:OH) must be excluded from the formulation, as they act as behavioral inhibitors to this binary lure [1]. This scenario is relevant for agricultural pest monitoring programs where accurate species-specific detection is required.

Cossus cossus Pheromone Research and Species Discrimination Studies

(3Z)-3-Decen-1-ol acetate is procured for investigations into the European goat moth (Cossus cossus) pheromone system, where it elicits a strong electroantennogram (EAG) response from male antennae but is not detected in female gland extracts [2][3]. Researchers utilize this compound to study mechanisms of species discrimination and reproductive isolation in Lepidoptera, as the functional profile (strong EAG response without additive attractant activity) is characteristic of compounds that contribute to signal specificity [2]. The essential attractant component for this species remains (Z)-5-dodecenyl acetate, with (3Z)-3-decen-1-ol acetate serving as a comparator for understanding olfactory coding mechanisms [3].

Geometric Isomer Discrimination Assays in Insect Olfactory Research

(3Z)-3-Decen-1-ol acetate serves as a reference compound in electrophysiological studies investigating how insect olfactory systems discriminate geometric isomers. Data from Dacus ciliatus demonstrate that antennal EAG responses to (Z)-3-decenyl acetate and its (E)-isomer are distinct, with the (Z)-isomer showing an F-statistic of 1.97 (P > 0.05) for sex-dependence analysis [4]. This positions the compound as a valuable tool for probing olfactory receptor specificity and structure-activity relationships in semiochemical research. Procurement of geometrically pure material is essential for these assays, as isomer contamination would confound interpretation of receptor activation profiles [4].

Analytical Reference Standard for Volatile Semiochemical Identification

(3Z)-3-Decen-1-ol acetate is procured as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS) identification of semiochemicals in insect gland extracts and environmental samples. The compound's Kovats Retention Index (KRI) has been established and is accessible through semiochemical databases, enabling reliable chromatographic peak assignment [5]. Its physicochemical properties—LogP of ~3.47-4.1, water solubility of 0.17 g/L at 25°C, and defined boiling point of 256.2±19.0°C—support method development and validation . This application is essential for chemical ecology laboratories engaged in pheromone identification and structural confirmation of biologically active volatile compounds.

Application
Selection Property
Validation Focus
E. uncula lure formulation studies
Blend ratio specificity
Species-specific trap catch validation
C. cossus pheromone research
EAG-response profiling
Olfactory coding mechanism review
Geometric isomer discrimination assays
Isomer purity specification
Receptor activation profile comparison
Semiochemical analytical reference standard
Kovats retention index match
GC-MS peak assignment verification

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